

Application Notes and Protocols for High-Performance Polymers from Disalicylide

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Compound of Interest

Compound Name: *Disalicylide*

Cat. No.: *B3328571*

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Introduction

Disalicylide, a cyclic di-ester derived from salicylic acid, presents a promising monomer for the synthesis of high-performance aromatic polyesters. These polymers exhibit excellent thermal and mechanical properties, comparable to conventional plastics like poly(ethylene terephthalate) (PET), while offering the significant advantage of enhanced hydrolytic degradability. This characteristic makes them attractive candidates for applications in sustainable plastics and biomedical devices where controlled degradation is desirable. This document provides detailed application notes and experimental protocols for the preparation and characterization of polymers derived from **disalicylide**.

Data Presentation

Table 1: Thermal and Mechanical Properties of Salicylate-Based Polyesters

Polymer	Glass Transition Temperature (Tg) (°C)	Young's Modulus (E) (GPa)	Degradation Profile
Poly(salicylic glycolide) (PSG)	~85	~2.3	Complete degradation in seawater at 50°C in 60 days[1][2]
Poly(salicylic methyl glycolide) (PSMG)	~90	~2.3	Complete degradation in seawater at 50°C in 60 days[1][2][3]
Poly(disalicylide) (PDS)	Expected to be similar to PSG/PSMG	Expected to be similar to PSG/PSMG	Expected to be readily degradable

Note: Data for Poly(**disalicylide**) is extrapolated based on structurally similar polymers. Experimental verification is required.

Experimental Protocols

Protocol 1: Ring-Opening Polymerization (ROP) of Disalicylide

This protocol describes the synthesis of poly(**disalicylide**) via ring-opening polymerization using a tin-based catalyst. Organocatalysts can also be explored as a metal-free alternative.[4][5][6][7][8][9]

Materials:

- **Disalicylide** (monomer)
- Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)[9]
- Benzyl alcohol (initiator)
- Anhydrous toluene (solvent)
- Methanol (non-solvent for precipitation)

- Dichloromethane (for dissolution)
- Argon or Nitrogen gas (inert atmosphere)

Equipment:

- Schlenk line or glovebox for inert atmosphere operations
- Round-bottom flask with a magnetic stir bar
- Heating mantle with a temperature controller
- Vacuum pump
- Glassware for filtration
- Beakers and graduated cylinders

Procedure:

- Monomer and Catalyst Preparation:
 - Dry the **disalicylide** monomer under vacuum at 40°C for at least 24 hours to remove any moisture.
 - Prepare a stock solution of the Sn(Oct)₂ catalyst in anhydrous toluene (e.g., 0.1 M).
 - Prepare a stock solution of the benzyl alcohol initiator in anhydrous toluene (e.g., 0.1 M).
- Polymerization:
 - In a flame-dried round-bottom flask under an inert atmosphere, add the desired amount of **disalicylide**.
 - Add anhydrous toluene to dissolve the monomer (e.g., to achieve a 1 M monomer concentration).
 - Add the required volume of the benzyl alcohol initiator solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).

- Add the required volume of the $\text{Sn}(\text{Oct})_2$ catalyst solution (e.g., monomer-to-catalyst ratio of 500:1).
- Heat the reaction mixture to 110°C and stir for the desired reaction time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots for ^1H NMR analysis to determine monomer conversion.
- Polymer Isolation:
 - After the desired conversion is reached, cool the reaction mixture to room temperature.
 - Precipitate the polymer by slowly pouring the reaction solution into a large excess of cold methanol with vigorous stirring.
 - Collect the precipitated polymer by filtration.
 - Wash the polymer with fresh methanol to remove any unreacted monomer, catalyst, and initiator residues.
 - Dry the polymer under vacuum at 60°C until a constant weight is achieved.

Protocol 2: Characterization of Poly(disalicylide)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the polymer structure and determine monomer conversion.
- Procedure:
 - Dissolve a small amount of the dried polymer in deuterated chloroform (CDCl_3).
 - Acquire ^1H and ^{13}C NMR spectra.
 - Expected ^1H NMR signals: Aromatic protons of the salicylate repeating unit. The disappearance of the monomer peaks will confirm polymerization.
 - Expected ^{13}C NMR signals: Carbonyl carbon of the ester linkage and aromatic carbons.
[\[10\]](#)

2. Gel Permeation Chromatography (GPC):

- Purpose: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of the polymer.[11][12][13][14]
- Procedure:
 - Dissolve the polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran or chloroform).
 - Filter the solution through a 0.22 μm filter.
 - Analyze the sample using a GPC system calibrated with polystyrene standards.[15]

3. Thermal Analysis (DSC and TGA):

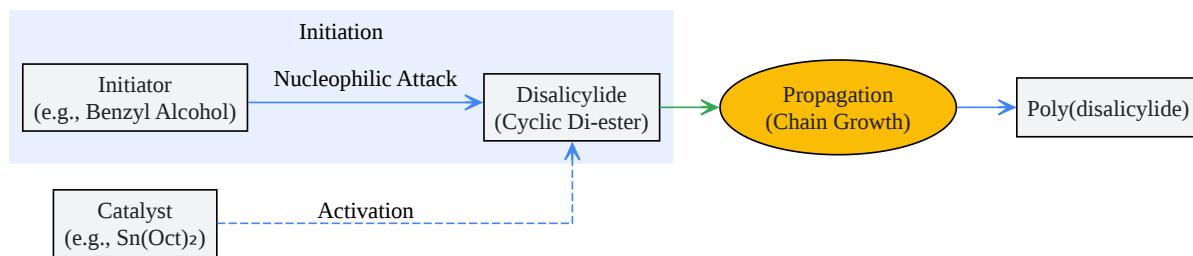
- Purpose: To determine the glass transition temperature (T_g), melting temperature (T_m , if applicable), and thermal stability of the polymer.[5][16]
- Differential Scanning Calorimetry (DSC):
 - Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
 - The T_g will be observed as a step change in the heat flow.
- Thermogravimetric Analysis (TGA):
 - Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the decomposition temperature.

4. Mechanical Testing:

- Purpose: To evaluate the mechanical properties such as Young's modulus, tensile strength, and elongation at break.
- Procedure:

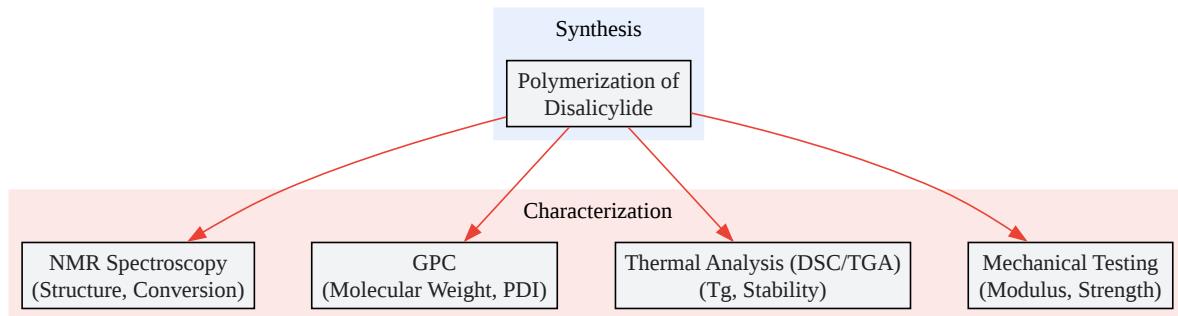
- Prepare polymer films by solution casting or melt pressing.
- Cut the films into dumbbell-shaped specimens according to ASTM standards.
- Perform tensile tests using a universal testing machine.

Visualizations



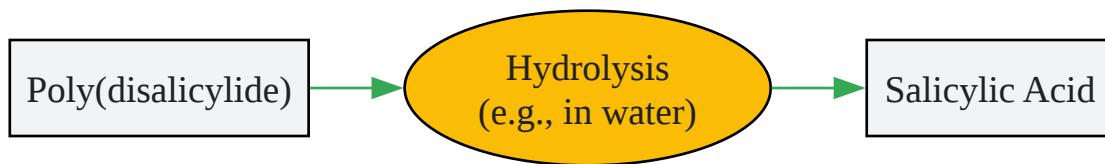
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Fig. 1: Ring-Opening Polymerization Workflow.



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Fig. 2: Polymer Characterization Workflow.



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Fig. 3: Degradation Pathway of Poly(disalicylide).

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